Welcome to the BenchChem Online Store!
molecular formula C11H7NO3 B1528420 7-isocyanato-4-methyl-2H-chromen-2-one CAS No. 139374-47-3

7-isocyanato-4-methyl-2H-chromen-2-one

Cat. No. B1528420
M. Wt: 201.18 g/mol
InChI Key: YCEHPUBNERNXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08283340B2

Procedure details

A 200-mL three-neck flask fitted with a dry ice condenser and magnetic stirrer was charged with a solution of 20% phosgene in toluene solution (2.0 mL) and dioxane (80 mL). To this mixture was added 7-amino-4-methyl-2H-chromen-2-one (2.00 g, 11.4 mmol). The mixture was stirred at 100° C. for 12 h. The initial yellow colour disappeared and a white solid precipitated. An additional 20% phosgene in toluene solution (7.0 mL) was added and the mixture heated for an additional 5 h, at which time the solution cleared. Excess phosgene and traces of HCl was removed by bubbling nitrogen gas through the solution. The cloudy solution was filtered to remove unreacted 7-amino-4-methyl-2H-chromen-2-one and concentrated to give 76 (0.5 g, 25%) as a white solid. H1 NMR (500 MHz, CDCl3): δ=7.50 (1H, d, J=7.40 Hz, ArH), 7.46 (2H, s, ArH), 6.20 (1H, s, ArH), 2.35 (3H, s, CH3): ir (CH2CL2) 2314 (N═C═O), 1726 and 1615 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([CH3:17])=[CH:11][C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1>C1(C)C=CC=CC=1.O1CCOCC1>[N:5]([C:6]1[CH:15]=[C:14]2[C:9]([C:10]([CH3:17])=[CH:11][C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1)=[C:1]=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C2C(=CC(OC2=C1)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200-mL three-neck flask fitted with a dry ice condenser and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
ADDITION
Type
ADDITION
Details
An additional 20% phosgene in toluene solution (7.0 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for an additional 5 h, at which time the solution
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Excess phosgene and traces of HCl was removed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen gas through the solution
FILTRATION
Type
FILTRATION
Details
The cloudy solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted 7-amino-4-methyl-2H-chromen-2-one
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N(=C=O)C1=CC=C2C(=CC(OC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.